molecular formula C13H10O3 B15141373 2,4-Dihydroxybenzophenone-d5

2,4-Dihydroxybenzophenone-d5

Cat. No.: B15141373
M. Wt: 219.25 g/mol
InChI Key: ZXDDPOHVAMWLBH-RALIUCGRSA-N
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Description

2,4-Dihydroxybenzophenone-d5 is a deuterium-labeled derivative of 2,4-Dihydroxybenzophenone. This compound is primarily used in scientific research as a stable isotope-labeled standard. The presence of deuterium atoms makes it particularly useful in various analytical and spectroscopic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzophenone-d5 can be synthesized by reacting resorcinol with a benzotrihalide in the presence of an aqueous solution of N-methylpyrrolidone. The crude reaction product is then subjected to vacuum distillation to obtain the purified compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of Friedel-Crafts catalysts such as aluminum chloride or zinc chloride. The reaction between resorcinol and benzoyl chloride or benzoic acid under anhydrous conditions yields the desired product. this method often results in lower yields and requires careful handling of moisture-sensitive catalysts .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxybenzophenone-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Halogenated benzophenones

Mechanism of Action

The mechanism of action of 2,4-Dihydroxybenzophenone-d5 involves its interaction with molecular targets such as Toll-like receptor 4 and myeloid differentiation factor 2. It inhibits the dimerization of Toll-like receptor 4, thereby reducing the production of pro-inflammatory mediators. Additionally, it stabilizes mitochondrial membrane potential and decreases mitochondrial reactive oxygen species production .

Comparison with Similar Compounds

  • 2,4-Dihydroxybenzophenone
  • 4,4’-Dihydroxybenzophenone
  • 2-Hydroxy-4-methoxybenzophenone
  • 2,2’,4,4’-Tetrahydroxybenzophenone

Comparison: 2,4-Dihydroxybenzophenone-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated counterparts, it provides more accurate and reliable data in mass spectrometry and other analytical techniques .

Properties

Molecular Formula

C13H10O3

Molecular Weight

219.25 g/mol

IUPAC Name

(2,4-dihydroxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone

InChI

InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H/i1D,2D,3D,4D,5D

InChI Key

ZXDDPOHVAMWLBH-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=C(C=C2)O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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